2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid
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Overview
Description
2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a trimethyl-lambda(5)-azanyl group attached to an ethanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid typically involves the reaction of trimethylamine with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethyl-lambda(5)-azanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the trimethyl-lambda(5)-azanyl group.
Scientific Research Applications
2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in redox reactions. The trimethyl-lambda(5)-azanyl group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethyl-lambda(5)-arsanyl)ethanol
- Trimethyl(methylidene)-lambda(5)-phosphane
- Imino(trimethyl)-lambda(5)-phosphane
Uniqueness
2-(Trimethyl-lambda(5)-azanyl)ethanesulfonic acid is unique due to its specific structure and the presence of both the trimethyl-lambda(5)-azanyl group and the ethanesulfonic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
7465-57-8 |
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Molecular Formula |
C5H14NO3S+ |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
trimethyl(2-sulfoethyl)azanium |
InChI |
InChI=1S/C5H13NO3S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3/p+1 |
InChI Key |
BXYUEGANNHFECO-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCS(=O)(=O)O |
Origin of Product |
United States |
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